molecular formula C12H6ClNO2S B14644037 8-chloro-10H-phenothiazine-2,3-dione CAS No. 52174-39-7

8-chloro-10H-phenothiazine-2,3-dione

Cat. No.: B14644037
CAS No.: 52174-39-7
M. Wt: 263.70 g/mol
InChI Key: JGSYBHQVMOWWGZ-UHFFFAOYSA-N
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Description

8-chloro-10H-phenothiazine-2,3-dione is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.

Preparation Methods

The synthesis of 8-chloro-10H-phenothiazine-2,3-dione typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with sulfur and chlorine under controlled conditions to introduce the chlorine atom at the 8-position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-chloro-10H-phenothiazine-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .

Mechanism of Action

The mechanism of action of 8-chloro-10H-phenothiazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress in target cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Properties

CAS No.

52174-39-7

Molecular Formula

C12H6ClNO2S

Molecular Weight

263.70 g/mol

IUPAC Name

8-chloro-10H-phenothiazine-2,3-dione

InChI

InChI=1S/C12H6ClNO2S/c13-6-1-2-11-7(3-6)14-8-4-9(15)10(16)5-12(8)17-11/h1-5,14H

InChI Key

JGSYBHQVMOWWGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=CC(=O)C(=O)C=C3S2

Origin of Product

United States

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